molecular formula C16H13F3O B14238270 Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)- CAS No. 444575-92-2

Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)-

Cat. No.: B14238270
CAS No.: 444575-92-2
M. Wt: 278.27 g/mol
InChI Key: ZHBPETNSKLJBDE-OAHLLOKOSA-N
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Description

Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)- is an organic compound that features a benzene ring substituted with a trifluoromethyl group and an allyl phenyl ether group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)- typically involves the following steps:

    Formation of the Allyl Phenyl Ether Group: This can be achieved through the reaction of phenol with an allyl halide under basic conditions to form the allyl phenyl ether.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale radical trifluoromethylation reactions. These methods are optimized for high yield and purity, often using continuous flow reactors to manage the highly reactive intermediates involved .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules due to its unique structural features.

    Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs that require electron-withdrawing groups for activity.

    Industry: Utilized in the production of advanced materials, including polymers and agrochemicals

Mechanism of Action

The mechanism of action of Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)- is unique due to the presence of both an allyl phenyl ether group and a trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications .

Properties

CAS No.

444575-92-2

Molecular Formula

C16H13F3O

Molecular Weight

278.27 g/mol

IUPAC Name

1-[(1R)-1-phenylprop-2-enoxy]-4-(trifluoromethyl)benzene

InChI

InChI=1S/C16H13F3O/c1-2-15(12-6-4-3-5-7-12)20-14-10-8-13(9-11-14)16(17,18)19/h2-11,15H,1H2/t15-/m1/s1

InChI Key

ZHBPETNSKLJBDE-OAHLLOKOSA-N

Isomeric SMILES

C=C[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C=CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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